N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.: 852367-40-9
VCID: VC7471302
InChI: InChI=1S/C18H20N2O2/c21-17(15-12-20-16-9-5-4-8-14(15)16)18(22)19-11-10-13-6-2-1-3-7-13/h4-6,8-9,12,20H,1-3,7,10-11H2,(H,19,22)
SMILES: C1CCC(=CC1)CCNC(=O)C(=O)C2=CNC3=CC=CC=C32
Molecular Formula: C18H20N2O2
Molecular Weight: 296.37

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide

CAS No.: 852367-40-9

Cat. No.: VC7471302

Molecular Formula: C18H20N2O2

Molecular Weight: 296.37

* For research use only. Not for human or veterinary use.

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide - 852367-40-9

Specification

CAS No. 852367-40-9
Molecular Formula C18H20N2O2
Molecular Weight 296.37
IUPAC Name N-[2-(cyclohexen-1-yl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Standard InChI InChI=1S/C18H20N2O2/c21-17(15-12-20-16-9-5-4-8-14(15)16)18(22)19-11-10-13-6-2-1-3-7-13/h4-6,8-9,12,20H,1-3,7,10-11H2,(H,19,22)
Standard InChI Key AEXWVMDZJAVOMR-UHFFFAOYSA-N
SMILES C1CCC(=CC1)CCNC(=O)C(=O)C2=CNC3=CC=CC=C32

Introduction

The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic molecule that combines a cyclohexene moiety with an indole group, linked through an ethyl chain and an acetamide backbone. This compound is not directly referenced in the provided search results, but its structure and potential properties can be inferred from similar compounds.

Synthesis and Preparation

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide would likely involve a multi-step process, including:

  • Cyclohexene Derivatization: Formation of a cyclohexene derivative with an ethyl chain.

  • Indole Derivatization: Preparation of an indole derivative suitable for coupling.

  • Coupling Reaction: A reaction to link the cyclohexene and indole moieties via the ethyl chain to the acetamide backbone.

Potential Applications

Compounds with indole and cyclohexene moieties are often explored for their biological activities, such as:

  • Pharmacological Effects: Potential applications in drug discovery due to the presence of indole, which is a common scaffold in many biologically active compounds.

  • Chemical Reagents: Use as intermediates in organic synthesis.

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Potential Applications
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamideC19_{19}H22_{22}N2_{2}O2_{2}~310Drug Discovery, Organic Synthesis
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamideC19_{19}H22_{22}N2_{2}O2_{2}Not specifiedCovalent Inhibitors, Drug Discovery
N-(2-(1-cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamideC17_{17}H23_{23}NO2_{2}273.37Organic Synthesis, Potential Biological Activity

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